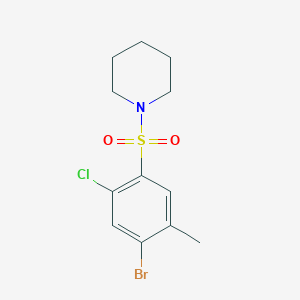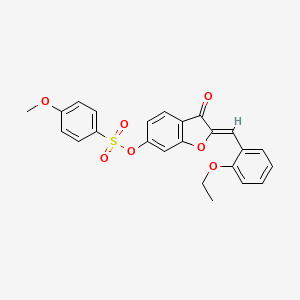![molecular formula C18H15ClN2O4S2 B12208402 N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide CAS No. 5465-40-7](/img/structure/B12208402.png)
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two benzenesulfonamide groups attached to a central phenyl ring, which is further substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of benzenesulfonyl chloride to yield the final product . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzenesulfonamide groups can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted phenylbenzenesulfonamides with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include sulfonic acids and sulfinamides.
Hydrolysis: Products include benzenesulfonic acids and corresponding amines.
Scientific Research Applications
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, thereby inhibiting its activity and leading to a decrease in the pH regulation within cancer cells . This disruption in pH homeostasis can induce apoptosis and inhibit cell proliferation . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzenesulfonamido)-4-chlorophenyl]benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- N-(4-methylphenyl)benzenesulfonamide
Uniqueness
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide stands out due to its dual benzenesulfonamide groups, which enhance its binding affinity and specificity towards certain molecular targets. The presence of the chlorine atom further modulates its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
5465-40-7 |
|---|---|
Molecular Formula |
C18H15ClN2O4S2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-chlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-17-13-14(20-26(22,23)15-7-3-1-4-8-15)11-12-18(17)21-27(24,25)16-9-5-2-6-10-16/h1-13,20-21H |
InChI Key |
VMBXKJCIFLCWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone](/img/structure/B12208324.png)
![6-(4-chlorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12208331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B12208334.png)

![(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12208342.png)
![2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B12208343.png)
![5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12208344.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B12208363.png)
![N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12208377.png)
![[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12208379.png)
![4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12208381.png)


![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12208392.png)
